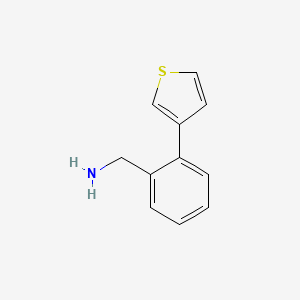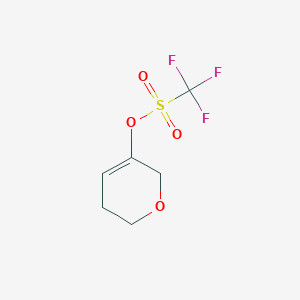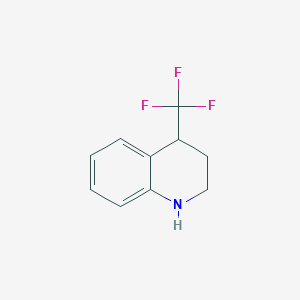
4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
Trifluoromethylated compounds are known for their abundance in pharmaceutical and agrochemical products due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The trifluoromethyl group is often incorporated into organic motifs .
Synthesis Analysis
The synthesis of trifluoromethylated compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds typically includes a benzene ring substituted with one or more trifluoromethyl groups .Chemical Reactions Analysis
Trifluoromethylated compounds are known for their distinctive physical–chemical properties, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
Trifluoromethylated compounds are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Application in Perovskite Solar Cells
- Summary of Application : 4-(Trifluoromethyl)-1H-imidazole (THI) is introduced into the perovskite precursor solution as a passivation agent to enhance the performance of perovskite solar cells .
- Methods of Application : The formation of Lewis acid–base adducts in perovskite directly involves the crystallization process, which can effectively passivate defects . THI coordinates with Lewis acid Pb 2+, leading to the reduction in defect density and increase in crystallinity of perovskite films .
- Results or Outcomes : The power conversion efficiency (PCE) of perovskite solar cells (PSCs) increased from 16.49% to 18.97% due to the simultaneous enhancement of open-circuit voltage (V OC), short circuit current density (J SC) and fill factor (FF). After 30 days of storage, the PCE of the 0.16 THI PSC was maintained at 61.9% of its initial value, which was 44.3% for the control device .
Application in the Synthesis of 4-Trifluoromethyl Pyrazoles
- Summary of Application : 4-Trifluoromethyl pyrazoles have been prepared via the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with a variety of N-arylsydnone derivatives under mild conditions .
- Methods of Application : The new protocol under optimized reaction conditions [Cu (OTf) 2 /phen, DBU, CH 3 CN, 35 °C] afforded 4-trifluoromethyl pyrazoles in moderate to excellent yields with excellent regioselectivity .
- Results or Outcomes : This method provides an effective way to synthesize 4-trifluoromethyl pyrazoles, which are important compounds because many of them exhibit diverse biological activities and have found applications as drugs and agrochemicals .
Application in Agrochemicals
- Summary of Application : Trifluoromethylpyridine (TFMP) and its intermediates, including 4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, are important ingredients for the development of agrochemical compounds . They are used in the protection of crops from pests .
- Methods of Application : The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety in TFMP derivatives contribute to their effectiveness . The synthesis of TFMP derivatives involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . These compounds have played a fundamental role in crop protection .
Application in Pharmaceuticals
- Summary of Application : 4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is an important raw material and intermediate used in organic synthesis, pharmaceuticals . Several TFMP derivatives are used in the pharmaceutical and veterinary industries .
- Methods of Application : The synthesis of TFMP derivatives involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application in the Synthesis of Trifluoromethyl Alkyl Ethers
- Summary of Application : 4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline can be used in the synthesis of trifluoromethyl alkyl ethers .
- Methods of Application : The procedure involves the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .
- Results or Outcomes : This method provides an effective way to synthesize trifluoromethyl alkyl ethers, which are important compounds in organic chemistry .
Application in the Development of CGRP Receptor Antagonists
- Summary of Application : 4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is used in the development of calcitonin gene-related peptide (CGRP) receptor antagonists .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of CGRP receptor antagonists using 4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline .
- Results or Outcomes : CGRP receptor antagonists are used in the treatment of migraine and other neurological conditions .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-5-6-14-9-4-2-1-3-7(8)9/h1-4,8,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSJJHZOMXZVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



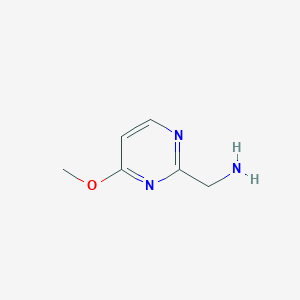
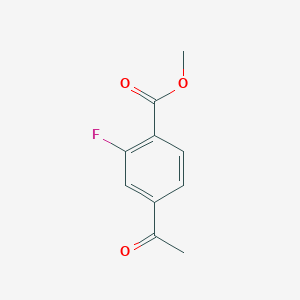
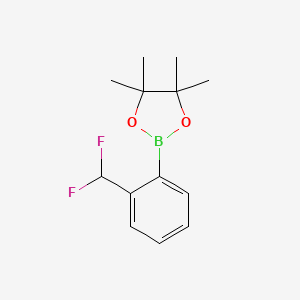
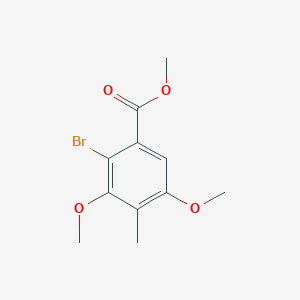
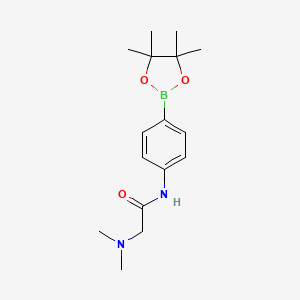
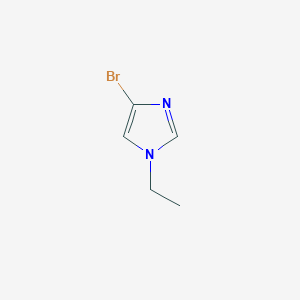
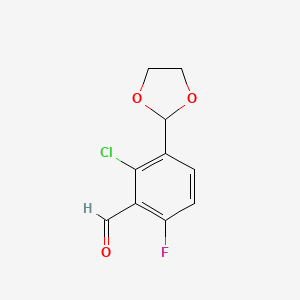
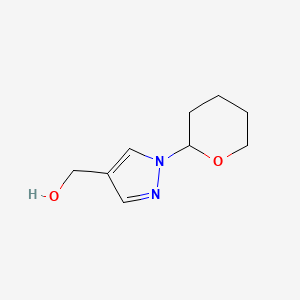
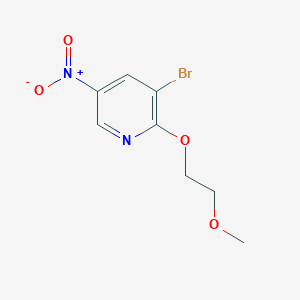
![4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1457200.png)
![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B1457204.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one](/img/structure/B1457205.png)
